molecular formula C20H24ClN3O3S B2372094 1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203006-09-0

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2372094
CAS No.: 1203006-09-0
M. Wt: 421.94
InChI Key: LCERTSSMWBDPJQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent under basic conditions.

    Attachment of the Chlorobenzyl Group: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 4-chlorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea moiety to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl and urea groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and urea groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)urea: Lacks the tetrahydroquinoline and propylsulfonyl groups.

    3-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea: Lacks the chlorobenzyl group.

    1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea: Has a methylsulfonyl group instead of a propylsulfonyl group.

Uniqueness

1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity in substitution reactions, while the propylsulfonyl group provides additional sites for hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-2-12-28(26,27)24-11-3-4-16-13-18(9-10-19(16)24)23-20(25)22-14-15-5-7-17(21)8-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERTSSMWBDPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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